molecular formula C7H13NO3 B556354 N-Acetyl-L-norvaline CAS No. 15891-50-6

N-Acetyl-L-norvaline

Cat. No. B556354
CAS RN: 15891-50-6
M. Wt: 159.18 g/mol
InChI Key: BSYFPUSAWVWWDG-LURJTMIESA-N
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Scientific Research Applications

Application in Alzheimer’s Disease Research

  • Summary of the Application : N-Acetyl-L-norvaline has been studied as a potential therapeutic agent against Alzheimer’s disease . Alzheimer’s disease is a slowly progressive neurodegenerative disorder characterized by cognitive impairment and a distinct pathology with neuritic plaques and neurofibrillary tangles . Growing evidence highlights the role of arginase activity in the manifestation of Alzheimer’s disease .
  • Methods of Application or Experimental Procedures : In the study, an arginase inhibitor L-norvaline was administered to a mouse model of Alzheimer’s disease . The neuroprotective effect of L-norvaline was evaluated using immunohistochemistry, proteomics, and quantitative polymerase chain reaction assays . The biological pathways activated by the treatment were also identified .
  • Results or Outcomes : The study found that L-norvaline treatment reversed the cognitive decline in Alzheimer’s disease mice . The treatment was neuroprotective as indicated by reduced beta-amyloidosis, alleviated microgliosis, and TNFα transcription levels . Elevated levels of neuroplasticity-related protein PSD-95 were detected in the hippocampi of mice treated with L-norvaline . Several biological pathways, which are involved in cell survival and neuroplasticity, were activated by the treatment .

Application in Cardiovascular Health

  • Summary of the Application : N-Acetyl-L-norvaline is known to improve cardiovascular health by enhancing blood flow and muscle pumps during workouts . It also supports nutrient delivery to muscles for better performance and recovery .
  • Methods of Application or Experimental Procedures : N-Acetyl-L-norvaline is often taken as a nutritional supplement before workouts . It acts as a vasodilator by promoting the production of nitric oxide (NO) to relax blood vessel walls and reduce vascular resistance .
  • Results or Outcomes : The use of N-Acetyl-L-norvaline can lead to improved blood circulation and lower blood pressure . This can enhance physical performance and promote better cardiovascular health .

Application in Liver Disease Treatment

  • Summary of the Application : N-Acetyl-L-norvaline has significant application value in the treatment of liver diseases . It acts as an antioxidant and liver cell protector .
  • Methods of Application or Experimental Procedures : In the treatment of liver diseases, N-Acetyl-L-norvaline can be administered as a medication . It can scavenge free radicals and reduce oxidative stress . It also can protect liver cells from damage .
  • Results or Outcomes : N-Acetyl-L-norvaline can promote the regeneration and repair of liver cells and help restore liver function .

Application as Pharmaceutical Intermediates

  • Summary of the Application : N-Acetyl-L-norvaline is known for its significant application value as a pharmaceutical intermediate . It can be the precursor of L-epinephrine, L-DOPA, and Levodopa ethyl ester .
  • Methods of Application or Experimental Procedures : In the pharmaceutical industry, N-Acetyl-L-norvaline is used in the synthesis of various drugs . It is converted into other important biomolecules, such as energy substances, neurotransmitters, etc., and participates in energy metabolism and signal transduction processes .
  • Results or Outcomes : The use of N-Acetyl-L-norvaline as a pharmaceutical intermediate contributes to the production of various drugs, thereby playing a crucial role in the treatment of various diseases .

Application in Nutritional Supplements

  • Summary of the Application : N-Acetyl-L-norvaline is widely used as a nutritional supplement to improve health and enhance physical performance . It is often included in pre-workout supplements .
  • Methods of Application or Experimental Procedures : N-Acetyl-L-norvaline is often taken as a nutritional supplement before workouts . It acts as a vasodilator by promoting the production of nitric oxide (NO) to relax blood vessel walls and reduce vascular resistance .
  • Results or Outcomes : The use of N-Acetyl-L-norvaline can lead to improved blood circulation and lower blood pressure . This can enhance physical performance and promote better cardiovascular health .

Future Directions

The potential therapeutic effects of norvaline, such as its neuroprotective effects in Alzheimer’s disease, suggest that N-Acetyl-L-norvaline could also have potential applications in the treatment of neurodegenerative disorders5. Further research is needed to explore these possibilities.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

(2S)-2-acetamidopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-3-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYFPUSAWVWWDG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60420760
Record name N-ACETYL-L-NORVALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-L-norvaline

CAS RN

15891-50-6
Record name N-Acetyl-L-norvaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15891-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-ACETYL-L-NORVALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
G Lovas, A Kalman, G Argay - Acta Crystallographica Section B …, 1974 - scripts.iucr.org
CvH13NO3, M= 159.15, crystallizes from a mixture of ethyl acetate and water in the form of orthorhombic bisphenoids: space group P2~ 2t2~, a= 5-805 (1), b= 9-957 (4), c= 16.180 (6) A …
Number of citations: 11 scripts.iucr.org
D Shi, X Yu, J Cabrera‐Luque, TY Chen… - Protein …, 2007 - Wiley Online Library
… X-ray crystal structures of these mutants in complexes with CP and N-acetyl-L-norvaline (an analog of N-acetyl-L-ornithine) or N-succinyl-L-norvaline (an analog of N-succinyl-L-…
Number of citations: 19 onlinelibrary.wiley.com
RB Aĭsina, MA Manenkova - Biokhimiia (Moscow, Russia), 1982 - europepmc.org
… The kinetics of the N-acetyl-L-norvaline methyl ester (non-specific substrate) hydrolysis by … The reaction product, N-acetyl-L-norvaline, did not activate the substrate hydrolysis by trypsin. …
Number of citations: 2 europepmc.org
D Shi, H Morizono, J Cabrera-Luque, X Yu… - Journal of Biological …, 2006 - ASBMB
… Norvaline and N-acetyl-l-norvaline, structural analogs of ornithine and N-acetyl-l-ornithine, respectively, have been successfully used in a similar fashion for OTCase and AOTCase …
Number of citations: 30 www.jbc.org
P Alaupović - Croatica Chemica Acta, 1957 - hrcak.srce.hr
… Both enantiomeric salts N-acetyl-L-norvaline - ( + )-a-phenylethylamine and N-acetyl-D-norvaline - (-)-a-phenylethylamine were obtained in an average yield of 60-700/o and 30-350/o …
Number of citations: 4 hrcak.srce.hr
D Shia, X Yua, L Rothb, H Morizonoa… - … A-FOUNDATION AND …, 2005 - iucr2005.iucr.org
… enzyme from Xanthomonas campestris with its substrate carbamoyl phosphate or N-acetyl-L-ornithine only and the ternary complex with carbamoyl phosphate and N-acetyl-L-norvaline. …
Number of citations: 0 iucr2005.iucr.org
D Shi, X Yu, L Roth, H Morizono… - Proteins: Structure …, 2006 - Wiley Online Library
… structures of the binary complexes of AOTCase with its substrates, carbamoyl phosphate (CP) or N-acetyl-L-ornithine (AORN), and the ternary complex with CP and N-acetyl-L-norvaline…
Number of citations: 26 onlinelibrary.wiley.com
Y Li, X Yu, J Ho, D Fushman, NM Allewell… - Biochemistry, 2010 - ACS Publications
N-Acetyl-l-ornithine transcarbamylase (AOTCase), rather than ornithine transcarbamylase (OTCase), is the essential carbamylase enzyme in the arginine biosynthesis of several plant …
Number of citations: 13 pubs.acs.org
D Schomburg, I Schomburg - Class 2–3.2 Transferases, Hydrolases: EC 2 …, 2013 - Springer
… or N-succinyl-l-norvaline) [2] <2> (mutants E92P, E92S, E92V, E92A, in complex with carbamoyl phosphate and N-acetyl-l-norvaline or N-succinyl-l-norvaline) [2] <3> (in complex with …
Number of citations: 0 link.springer.com
R Murali, V Lalitha, E Subramanian… - … Journal of Peptide …, 1986 - Wiley Online Library
… For comparison, the side chain of N-acetyl-L-norvaline (7) has x1 = - 60.6", and x2 = - 59.4". Fig. 2 is a packing diagram of the structure viewed down the crystallographic b-axis. …
Number of citations: 8 onlinelibrary.wiley.com

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